methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate
Overview
Description
Methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate, also known as PMB or N-(piperidin-1-ylsulfonyl)-4-methylbenzoic acid methyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a white crystalline powder with a molecular formula of C15H21NO4S and a molecular weight of 315.4 g/mol.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of immune cells. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects:
methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have significant biochemical and physiological effects in various experimental models. In animal studies, methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to reduce inflammation and pain, as well as inhibit tumor growth. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been shown to modulate the activity of immune cells, including T cells, B cells, and macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate in lab experiments is its high purity and stability. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is its potential toxicity, which must be carefully monitored in experimental models.
Future Directions
There are several future directions for the research and development of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate. One area of interest is the potential use of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been investigated for its potential as a treatment for cancer, and further studies are needed to determine its efficacy in different types of cancer. Additionally, the mechanism of action of methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate needs to be further elucidated to better understand its therapeutic potential.
Scientific Research Applications
Methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. methyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has also been investigated for its ability to modulate the immune system and its potential as a treatment for autoimmune diseases.
properties
IUPAC Name |
methyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)19-2)10-13(11)20(17,18)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHCWACJRUMOCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-piperidin-1-ylsulfonylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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